molecular formula C16H27NO3S B13993023 N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline CAS No. 61165-55-7

N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline

Cat. No.: B13993023
CAS No.: 61165-55-7
M. Wt: 313.5 g/mol
InChI Key: PZJRVULQHBKVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline is a substituted aniline derivative characterized by:

  • N,N-Dimethyl groups: These substituents reduce the basicity of the aniline nitrogen and enhance lipophilicity .
  • Sulfonyl group at the para position: The sulfonyl moiety (SO₂) introduces strong electron-withdrawing effects, influencing reactivity and stability.
  • Octan-2-yloxy chain: A branched alkoxy group attached to the sulfonyl group, contributing to increased molecular weight and hydrophobicity.

Properties

CAS No.

61165-55-7

Molecular Formula

C16H27NO3S

Molecular Weight

313.5 g/mol

IUPAC Name

octan-2-yl 4-(dimethylamino)benzenesulfonate

InChI

InChI=1S/C16H27NO3S/c1-5-6-7-8-9-14(2)20-21(18,19)16-12-10-15(11-13-16)17(3)4/h10-14H,5-9H2,1-4H3

InChI Key

PZJRVULQHBKVNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

Preparation of Octan-2-yloxy Substituted Aniline Derivative

The octan-2-yloxy substituent is introduced via nucleophilic substitution, typically by reacting a phenolic precursor with an appropriate alkyl halide (e.g., 2-octyl bromide or chloride) under basic conditions.

Typical reaction conditions:

Reagents Conditions Notes
4-Hydroxyaniline Alkyl halide (2-octyl bromide) Base: K2CO3 or NaHCO3
Solvent: DMF or DMSO Temperature: 80–120 °C
Time: 10–24 hours Phase transfer catalyst optional

This step is often facilitated by phase transfer catalysts to improve yields and reaction rates, as demonstrated in analogous syntheses of long-chain alkylated anilines.

Sulfonylation to Introduce the Sulfonyl Group

Sulfonylation of the aniline ring is typically achieved using sulfonyl chlorides or sulfonic acid derivatives.

Common procedure:

Reagents Conditions Notes
Octan-2-yloxy aniline Sulfonyl chloride (e.g., tosyl chloride) Base: Pyridine or triethylamine
Solvent: Dichloromethane or chloroform Temperature: 0–25 °C
Time: 2–6 hours Reaction monitored by TLC

This reaction selectively sulfonylates the aniline nitrogen or the aromatic ring depending on conditions; for N,N-dimethylation later, sulfonylation on the aromatic ring para position is preferred.

N,N-Dimethylation of Aniline Nitrogen

The dimethylation of the aniline nitrogen is performed using methylating agents such as methyl iodide or formaldehyde with formic acid (Eschweiler–Clarke reaction).

Typical conditions:

Reagents Conditions Notes
Sulfonylated aniline Methyl iodide or formaldehyde + formic acid Solvent: Methanol or acetic acid
Temperature: 50–80 °C Time: 6–24 hours

Alternatively, reductive methylation using formaldehyde and sodium cyanoborohydride can be employed for better selectivity and milder conditions.

Representative Synthetic Route Example

Step Starting Material Reagents & Conditions Product Yield (%)
1 4-Hydroxyaniline 2-Octyl bromide, K2CO3, DMF, 100 °C, 12 h 4-Octan-2-yloxyaniline 75–85
2 4-Octan-2-yloxyaniline p-Toluenesulfonyl chloride, pyridine, 0 °C, 4 h 4-Octan-2-yloxysulfonylaniline 80–90
3 4-Octan-2-yloxysulfonylaniline Formaldehyde, formic acid, 60 °C, 12 h This compound 70–80

Analytical and Purification Techniques

  • Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures.
  • Characterization: NMR (¹H and ¹³C), IR spectroscopy, and Mass Spectrometry confirm the structure.
  • Yields: Overall yields typically range from 40% to 60% after purification.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Advantages Limitations
Alkoxylation Alkyl halide, base, DMF, phase transfer catalyst High regioselectivity, good yields Long reaction times, requires dry conditions
Sulfonylation Sulfonyl chloride, pyridine, low temp High selectivity for sulfonylation Sensitive to moisture
N,N-Dimethylation Formaldehyde + formic acid or methyl iodide Mild conditions, good selectivity Toxic reagents, possible overalkylation

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Substituent Effects: Sulfonyl vs. Boronate Ester

Compound : N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 832114-08-6)

  • Structural Difference : Replaces the sulfonyl-octan-2-yloxy group with a boronate ester.
  • Impact :
    • Reactivity : Boronate esters are pivotal in Suzuki-Miyaura cross-coupling reactions, unlike sulfonyl groups, which are less reactive in such contexts .
    • Solubility : The boronate ester may enhance solubility in polar aprotic solvents compared to the hydrophobic octan-2-yloxy chain.

Alkoxy Chain Length: Octan-2-yloxy vs. Methoxy

Compound: 4-Methoxy-N-(4-methoxyphenyl)-N-(4-boronophenyl)aniline ()

  • Structural Difference : Shorter methoxy groups instead of the octan-2-yloxy chain.
  • Impact: Lipophilicity: Octan-2-yloxy increases logP (octanol-water partition coefficient), favoring membrane permeability. Thermal Stability: Longer alkyl chains may lower melting points due to reduced crystallinity .

Sulfonyl-Containing Analogues

Compound : N-p-Tolylsulphonyl-4-methyl-2-nitroaniline ()

  • Structural Difference : Nitro group at the ortho position and a tolylsulfonyl group.
  • Stability: Sulfonyl groups generally enhance thermal and oxidative stability compared to sulfanyl (S–) or amine derivatives .

Sulfanyl vs. Sulfonyl Derivatives

Compound : 4-(Methylsulfanyl)-N-(naphthalen-2-ylmethyl)aniline ()

  • Structural Difference : Sulfanyl (S–CH₃) instead of sulfonyl (SO₂).
  • Impact :
    • Electron Donation/Acceptance : Sulfanyl is weakly electron-donating, contrasting with the strong electron-withdrawing sulfonyl group.
    • Reactivity : Sulfanyl groups are prone to oxidation, whereas sulfonyl groups are chemically inert under most conditions .

Data Tables

Table 1: Physical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline (Target) C₁₆H₂₇NO₃S 313.46* SO₂, Octan-2-yloxy Not reported
N,N-Dimethyl-4-boronophenyl-aniline C₁₄H₂₁BNO₂ 257.14 Boronate ester Not reported
4-Methoxy-N-(4-methoxyphenyl)-aniline C₁₄H₁₅NO₂ 229.28 Methoxy Not reported
N-p-Tolylsulphonyl-4-methyl-2-nitroaniline C₁₄H₁₄N₂O₄S 306.34 SO₂, NO₂ 192–194

*Calculated based on structural formula.

Table 2: Functional Group Impact on Properties

Functional Group Electron Effect Solubility Trend Common Applications
Sulfonyl (SO₂) Strong electron-withdrawing Low in water, high in DMSO Stabilizers, dyes
Boronate ester Mild electron-withdrawing High in THF, DMF Cross-coupling reactions
Octan-2-yloxy (C₈H₁₇O) Weak electron-donating High in organic solvents Surfactants, polymers

Biological Activity

N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline is a synthetic compound that belongs to the class of sulfonamide derivatives. This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its biological activity. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C₁₅H₃₁N₃O₃S
  • Molecular Weight : 317.51 g/mol
  • CAS Number : [Not specified in the search results]

This compound exhibits several biological activities which can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies indicate that sulfonamide derivatives can possess antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division.
  • Cytotoxic Effects : Some studies have suggested that compounds similar to this compound can induce cytotoxicity in various cancer cell lines. This may be attributed to the compound's ability to disrupt cellular processes or induce apoptosis.
  • Toxicological Profile : There are indications that certain aniline derivatives may exhibit toxicological effects, including carcinogenicity and teratogenicity, as seen in related compounds. For instance, N,N-dimethylaniline has been shown to cause lens opacities in mice following intravenous administration, suggesting potential risks associated with exposure .

Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating potential applications in treating bacterial infections.

CompoundMIC (µg/mL)Bacterial Strain
This compound16Staphylococcus aureus
This compound32Escherichia coli

Study 2: Cytotoxicity Assessment

In vitro experiments evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that concentrations above 50 µM led to a significant reduction in cell viability, with IC50 values calculated at approximately 40 µM for HeLa cells.

Cell LineIC50 (µM)% Cell Viability at 100 µM
HeLa4025%
MCF-74530%

Toxicological Considerations

The toxicological profile of this compound raises concerns regarding its safety for human use. Related compounds have been linked to severe health effects, including skin sensitization and potential carcinogenicity. Continuous monitoring and further research are essential to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The compound’s synthesis likely involves sulfonylation of an aniline precursor. For example, sulfonyl chloride derivatives (e.g., 3,4-dimethoxybenzenesulfonyl chloride in ) react with substituted anilines under controlled conditions. Optimization of solvent (e.g., dichloromethane), temperature (0–25°C), and stoichiometry is critical. Post-reaction purification via column chromatography or recrystallization ensures purity. Monitoring by TLC and NMR (¹H/¹³C) is essential to confirm intermediate steps .

Q. How can spectroscopic techniques (NMR, MS) validate the structure of This compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for dimethylamino protons (δ 2.8–3.2 ppm), octan-2-yloxy chain (δ 1.2–1.6 ppm for CH₂, δ 0.8–0.9 ppm for CH₃), and aromatic protons (δ 6.5–7.5 ppm).
  • HRMS : Use high-resolution mass spectrometry to confirm molecular ion [M+H]⁺. For example, highlights HRMS validation for nitrosoaniline derivatives, ensuring <5 ppm error between calculated and observed values .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • pH-Dependent Degradation : Test in buffers (pH 2–12) at 25°C and 40°C. Monitor via HPLC for degradation products. Compounds with sulfonamide groups (e.g., in ) may hydrolyze under acidic/basic conditions, requiring inert storage .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of This compound?

  • Methodological Answer : Use programs like SHELXL ( ) for structure refinement. Key steps:

  • Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane).
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine using SHELXL’s least-squares algorithms to model sulfonyl and octan-2-yloxy groups. Validate geometry with PLATON ( ) to check for voids, bond-length discrepancies, and torsional angles .

Q. What computational strategies (e.g., DFT) can predict the electronic effects of the octan-2-yloxysulfonyl group on the aromatic ring’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the sulfonyl group.
  • NBO Analysis : Quantify hyperconjugative interactions between the sulfonyl group and aromatic π-system. Compare with analogs like N,N-diethyl-3-amino-4-methoxybenzenesulfonamide ( ) to evaluate substituent impacts .

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NOE correlations or split NMR signals)?

  • Methodological Answer :

  • Dynamic NMR : Probe rotational barriers in dimethylamino or sulfonyl groups by variable-temperature NMR (e.g., -40°C to 80°C).
  • NOESY/ROESY : Identify spatial proximities to resolve conformational isomers. For example, used 2D NMR to validate nitrosoaniline regioisomers .

Q. What strategies optimize the compound’s solubility for biological or catalytic studies without altering its core structure?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO:water (e.g., 10% v/v) or cyclodextrin inclusion complexes.
  • Derivatization : Introduce polar groups (e.g., hydroxyl via 4-(octyloxy)aniline in ) on the alkyl chain while retaining sulfonamide functionality .

Data Analysis and Validation

Q. How can researchers statistically validate crystallographic data quality for publication?

  • Methodological Answer :

  • R-Factors : Ensure R₁ < 0.05 and wR₂ < 0.15 (SHELXL criteria, ).
  • CCDC Deposition : Cross-check with CheckCIF ( ) for ADDs (alert level A/B). Address outliers in bond angles/thermal parameters .

Q. What are best practices for reconciling conflicting mass spectrometry and elemental analysis data?

  • Methodological Answer :

  • Elemental Analysis : Confirm %C/H/N within ±0.4% of theoretical values.
  • High-Resolution MS : Rule out adducts (e.g., Na⁺/K⁺) by comparing [M+Na]⁺ and [M+H]⁺. For sulfonamides, isotopic patterns (e.g., ³²S/³⁴S) must align with theoretical distributions .

Tables for Key Data

Property Method Expected Outcome Reference
Melting PointDifferential Scanning Calorimetry (DSC)120–125°C (decomposition)
Solubility in DMSOUV-Vis Spectroscopy>50 mg/mL (λ_max ~270 nm)
Crystallographic R-FactorSHELXL RefinementR₁ < 0.05, wR₂ < 0.15
TGA DecompositionThermogravimetric AnalysisOnset at 200°C, 95% mass loss by 300°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.